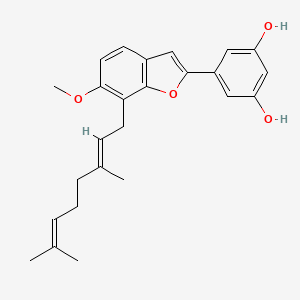

Mulberrofuran B

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1-benzofuran-2-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-10-22-23(28-4)11-9-18-14-24(29-25(18)22)19-12-20(26)15-21(27)13-19/h6,8-9,11-15,26-27H,5,7,10H2,1-4H3/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLRLDMVAJOIKX-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79295-49-1 | |

| Record name | 1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Isolation and Discovery of Mulberrofuran B from Morus alba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran B, a 2-arylbenzofuran derivative isolated from the root bark of Morus alba (white mulberry), has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of the isolation, purification, and characterization of this compound. It includes detailed experimental protocols, quantitative data on its antioxidant properties, and an exploration of potential signaling pathways based on the activity of structurally related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Morus alba, a plant with a long history in traditional medicine, is a rich source of bioactive phenolic compounds, including flavonoids, 2-arylbenzofurans, and Diels-Alder type adducts.[1] Among these, this compound has been identified as a constituent with significant antioxidant properties.[2] The exploration of such natural products is crucial for the discovery of new therapeutic agents. This guide focuses on the technical aspects of isolating and characterizing this compound, providing a foundation for further pharmacological investigation.

Isolation and Purification of this compound

While a specific, detailed step-by-step protocol for the isolation of this compound is not extensively documented in a single source, a general procedure can be compiled from various studies on the phytochemical investigation of Morus alba root bark. The following protocol is a representative method based on commonly employed chromatographic techniques for the separation of 2-arylbenzofurans and other flavonoids from this plant source.[3][4]

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

-

Collect fresh root bark of Morus alba.

-

Wash the root bark thoroughly to remove any soil and debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried root bark into a coarse powder.

2. Extraction:

-

Macerate the powdered root bark with 80% aqueous methanol (B129727) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.[4]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity. This compound is expected to be present in the ethyl acetate fraction.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Pack the column with silica gel (60-120 mesh).

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients of n-hexane:ethyl acetate from 100:0 to 0:100).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size and to remove smaller impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain high-purity this compound, employ preparative HPLC with a C18 column and a suitable mobile phase, such as a gradient of methanol and water.

-

Structural Elucidation

The structure of the isolated this compound is unambiguously identified through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the overall structure.

Quantitative Data

Antioxidant Activity

This compound has demonstrated potent antioxidant activity, outperforming the co-isolated compound morusin (B207952) in several assays.

| Antioxidant Assay | This compound Activity Data | Reference |

| DPPH Radical Scavenging | IC₅₀: 843.87 ± 10.65 µM | |

| ABTS Radical Scavenging | IC₅₀: 95.74 ± 4.21 µM | |

| Phosphomolybdenum Method | 1531.33 ± 20.28 mmol ascorbic acid/g | |

| Ferrocyanide Method | 14.39% |

Abundance in Morus alba

The content of this compound can vary among different varieties of Morus alba.

| Morus alba Variety | This compound Content (% of ethanol (B145695) extract) | Reference |

| IZ 13/6, IZ 40, IZ 56/4, IZ 64, Indonesia, Tigreada | 0.54 – 3.55% |

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar compounds from Morus alba provides valuable insights into its potential mechanisms of action. For instance, Mulberrofuran G has been shown to inhibit the proliferation and migration of lung cancer cells by inactivating the JAK2/STAT3 signaling pathway. Another related compound, Mulberrofuran K, exhibits anti-inflammatory effects by inhibiting the NF-κB and ERK1/2 signaling pathways.

Given the structural similarity, it is plausible that this compound may also exert its biological effects through modulation of these or other related inflammatory and cancer-related signaling pathways. The diagram below illustrates the JAK2/STAT3 signaling pathway, a potential target for compounds like Mulberrofuran G.

Experimental Workflow Visualization

The overall process for the isolation and discovery of this compound can be summarized in the following workflow diagram.

Conclusion

This compound is a promising bioactive compound from Morus alba with significant antioxidant potential. This guide provides a framework for its isolation, purification, and characterization based on established phytochemical methods. While further research is needed to fully elucidate its pharmacological properties and specific molecular targets, the information presented here offers a solid foundation for scientists and drug development professionals to advance the study of this interesting natural product. The exploration of its effects on signaling pathways, potentially mirroring those of its structural relatives, could unveil new therapeutic applications.

References

Mulberrofuran B: A Technical Guide to Its Natural Sources, Distribution, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran B is a naturally occurring 2-arylbenzofuran, a class of phenolic compounds that has garnered significant scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, distribution within the plant kingdom, and the underlying mechanisms of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily isolated from various species of the genus Morus, commonly known as mulberry. The principal source of this compound is the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine.[1] While the root bark is the most concentrated source, the distribution of this compound in other parts of the plant and in different Morus species is an area of ongoing research.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, variety, and the specific part of the plant. The following table summarizes the available quantitative data on the distribution of this compound.

| Plant Species | Plant Part | Variety | Extraction Method | This compound Content (% of extract) | Reference |

| Morus alba | Root | IZ 13/6 | Ethanol (B145695) | 0.54 - 3.55 | [1] |

| Morus alba | Root | IZ 40 | Ethanol | 0.54 - 3.55 | [1] |

| Morus alba | Root | IZ 56/4 | Ethanol | 0.54 - 3.55 | |

| Morus alba | Root | IZ 64 | Ethanol | 0.54 - 3.55 | |

| Morus alba | Root | Indonesia | Ethanol | 0.54 - 3.55 | |

| Morus alba | Root | Tigreada | Ethanol | 0.54 - 3.55 |

Experimental Protocols

Isolation and Purification of this compound from Morus alba Root Bark

The following is a generalized protocol for the isolation and purification of this compound based on commonly employed chromatographic techniques.

1. Plant Material and Extraction:

-

Dried and powdered root bark of Morus alba is extracted with 80% methanol (B129727) or ethanol at room temperature.

-

The extraction is typically performed multiple times to ensure a comprehensive extraction of secondary metabolites.

-

The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

3. Column Chromatography:

-

The enriched fraction is subjected to silica (B1680970) gel column chromatography.

-

A typical solvent system for elution is a gradient of n-hexane and ethyl acetate. For example, a step gradient starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 10:1) and visualized under UV light.

-

Fractions containing compounds with similar Rf values to a this compound standard are pooled.

4. Further Purification:

-

Further purification of the pooled fractions is achieved using additional chromatographic techniques such as Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification can be performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system.

5. Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, COSY, HMBC) and Mass Spectrometry (MS).

Biosynthesis of this compound

The biosynthesis of this compound, as a 2-arylbenzofuran, originates from the well-established phenylpropanoid and flavonoid biosynthetic pathways.

The pathway begins with L-phenylalanine, which is converted through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate can then enter either the flavonoid or stilbenoid pathway. Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, a key precursor for flavonoids. Alternatively, stilbene synthase (STS) can convert p-coumaroyl-CoA to a stilbene precursor like resveratrol. The 2-arylbenzofuran scaffold is then formed via oxidative cyclization of these precursors, a reaction often catalyzed by cytochrome P450 monooxygenases. Finally, specific tailoring enzymes, such as prenyltransferases, are responsible for the modifications that lead to the final structure of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

This compound exhibits potent antioxidant activity through various mechanisms, including free radical scavenging and protection against oxidative stress in cellular models. Studies have shown its capacity to scavenge radicals such as DPPH and ABTS. In cellular assays, it has been observed to protect against hydrogen peroxide-induced apoptosis by mitigating the generation of reactive oxygen species (ROS).

Anti-inflammatory Activity

The anti-inflammatory effects of compounds from mulberry, including 2-arylbenzofurans, are often attributed to their ability to modulate key inflammatory signaling pathways. While direct studies on this compound are limited, related compounds and mulberry extracts have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

Conclusion and Future Directions

This compound, a 2-arylbenzofuran primarily found in the root bark of Morus alba, demonstrates significant potential as a therapeutic agent due to its potent antioxidant and anti-inflammatory properties. This technical guide has summarized the current understanding of its natural sources, distribution, isolation, and mechanisms of action.

Future research should focus on:

-

A more comprehensive quantitative analysis of this compound across a wider range of Morus species and in different plant tissues to identify high-yielding sources.

-

Elucidation of the specific enzymes and regulatory mechanisms involved in the final steps of this compound biosynthesis to enable biotechnological production.

-

In-depth in vivo studies to validate the therapeutic efficacy of purified this compound for inflammatory conditions and diseases associated with oxidative stress.

-

Detailed investigation into the specific molecular targets of this compound to fully delineate its signaling pathways and potential off-target effects.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel pharmaceutical or nutraceutical agent.

References

Methodological & Application

Application Note: Extraction and Purification of Mulberrofuran B from Morus alba Root Bark

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morus alba L., commonly known as white mulberry, has a long history in traditional medicine, particularly its root bark (Mori Cortex Radicis). The root bark is a rich source of various bioactive polyphenolic compounds, including prenylated flavonoids and 2-arylbenzofurans. Mulberrofuran B, a 2-arylbenzofuran derivative, has garnered scientific interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Morus alba root bark for research and drug development purposes.

Experimental Workflow

The overall process involves the preparation of the plant material, solvent extraction, fractionation, and multi-step chromatographic purification to isolate this compound.

Caption: Workflow for this compound isolation.

Materials and Equipment

2.1 Plant Material

-

Dried root bark of Morus alba L.

2.2 Solvents and Reagents

-

Ethanol (99.9% and 75% v/v)

-

Ethyl acetate (B1210297) (HPLC grade)

-

n-Hexane (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (HPLC grade)

-

Deionized water

-

Silica gel for column chromatography (60-120 mesh)

-

Sephadex LH-20

-

TLC plates (Silica gel 60 F254)

-

This compound analytical standard (≥98% purity)

2.3 Equipment

-

Plant grinder/mill

-

Ultrasonic bath or orbital shaker

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector (optional)

-

UV lamp for TLC visualization

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and C18 column

Experimental Protocols

3.1 Part 1: Preparation of Plant Material

-

Thoroughly wash the fresh Morus alba roots to remove soil and debris.

-

Peel the bark from the roots and discard the inner woody part.

-

Dry the root bark in a shaded, well-ventilated area or in an oven at 40-50°C until brittle.

-

Grind the dried root bark into a coarse powder (approx. 40-60 mesh) using a mechanical grinder.

3.2 Part 2: Solvent Extraction

-

Macerate the powdered root bark (1 kg) with 75% ethanol (5 L) in a large container at room temperature for 24-48 hours with occasional stirring.

-

Alternatively, for improved efficiency, perform ultrasonic-assisted extraction (UAE) by placing the mixture in an ultrasonic bath at 40°C for 60 minutes.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to yield the crude ethanol extract. A phytochemical investigation using 75% ethanol on M. alba root bark successfully isolated numerous 2-arylbenzofurans and flavonoids[1].

3.3 Part 3: Chromatographic Purification This multi-step process is crucial for isolating this compound from the complex crude extract.

3.3.1 Step 1: Silica Gel Column Chromatography (Initial Separation)

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).

-

Dissolve a portion of the crude ethanol extract (e.g., 50 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel completely.

-

Carefully load the dried, extract-adsorbed silica onto the top of the packed column.

-

Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc from 98:2 to 70:30).

-

Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:EtOAc (8:2). Visualize spots under a UV lamp (254 nm and 366 nm).

-

Combine fractions that show a similar TLC profile corresponding to the region where 2-arylbenzofurans typically elute.

3.3.2 Step 2: Sephadex LH-20 Column Chromatography (Fine Purification)

-

Concentrate the combined fractions rich in this compound from the previous step.

-

Dissolve the residue in a minimal volume of methanol.

-

Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with 100% methanol. This step separates compounds based on molecular size and polarity, effectively removing pigments and polymeric materials.

-

Collect fractions and monitor by TLC/HPLC to identify those containing pure this compound.

3.4 Part 4: Identification and Quantification

-

Identification: The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (1D and 2D NMR) and Mass Spectrometry (MS)[2][3][4].

-

Quantification: Quantify the purity of the isolated compound and its concentration in the initial crude extract using an HPLC-UV system.

-

Column: C18 (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: Gradient of methanol and water.

-

Detection: UV detector at 254 nm.

-

Quantification: Create a calibration curve using an analytical standard of this compound.

-

Quantitative Data

The yield of this compound can vary significantly depending on the specific variety of Morus alba, growing conditions, and extraction efficiency. A study analyzing ethanol extracts from the roots of six different varieties reported the following concentrations.

| Morus alba Variety | This compound (% of Crude Ethanol Extract) | Morusin (B207952) (% of Crude Ethanol Extract) | Reference |

| IZ 13/6 | 0.54% | 5.27% | [3] |

| IZ 40 | 1.25% | 8.95% | |

| IZ 56/4 | 1.88% | 12.33% | |

| IZ 64 | 3.55% | 16.74% | |

| Indonesia | 0.89% | 6.41% | |

| Tigreada | 1.05% | 7.82% |

Table 1: Quantification of this compound and Morusin in crude ethanol extracts from the roots of different Morus alba varieties.

Biological Activity and Signaling Pathway

This compound has demonstrated notable anti-inflammatory activity. While its precise molecular targets are still under full investigation, related benzofurans and extracts from Morus alba are known to suppress inflammatory responses by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which includes ERK1/2. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-6).

Caption: Plausible anti-inflammatory signaling pathway.

Conclusion

This protocol outlines a reproducible method for the extraction and purification of this compound from Morus alba root bark. The use of ethanol as an extraction solvent followed by a multi-step chromatographic process can yield a high-purity compound suitable for further pharmacological investigation. The provided quantitative data highlights the variability among different plant sources, emphasizing the need for robust analytical methods for standardization. The anti-inflammatory properties of this compound, likely mediated through the inhibition of NF-κB and MAPK pathways, make it a promising candidate for the development of new therapeutic agents.

References

- 1. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells [mdpi.com]

- 2. Two new 2-arylbenzofurnan derivatives from the leaves of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant role of morusin and this compound in ethanol extract of Morus alba roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Mulberrofuran B in In Vivo Anti-Inflammatory Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran B, a natural compound isolated from Morus species, has been identified as a promising candidate for anti-inflammatory drug development. Pre-clinical evidence has demonstrated its efficacy in established in vivo models of acute inflammation. This document provides detailed application notes and protocols for researchers interested in evaluating the anti-inflammatory properties of this compound. The information herein is intended to guide the design and execution of in vivo studies and to provide a framework for data interpretation. While direct quantitative data for this compound is limited in publicly available literature, this document compiles the existing evidence and provides standardized protocols for its evaluation.

In Vivo Anti-Inflammatory Activity of this compound

This compound has been shown to possess in vivo anti-inflammatory activity in the carrageenan-induced paw edema model in mice[1][2][3][4][5][6]. This model is a well-established and widely used assay for screening and characterizing anti-inflammatory compounds. The inflammatory response in this model is biphasic, involving the release of histamine, serotonin, and bradykinin (B550075) in the early phase, followed by the production of prostaglandins (B1171923) and cytokines mediated by enzymes such as cyclooxygenase-2 (COX-2) in the later phase. The ability of a compound to inhibit edema in this model suggests its potential to interfere with these inflammatory mediators.

Quantitative Data Summary

Specific quantitative data on the in vivo anti-inflammatory effects of this compound, such as optimal dosage and percentage of edema inhibition, are not detailed in the currently available literature. However, the following table provides a template for how such data should be structured and presented. The values presented are hypothetical and for illustrative purposes only.

| In Vivo Model | Species | This compound Dose (mg/kg) | Administration Route | Time Point (hours) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |

| Carrageenan-Induced Paw Edema | Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Indomethacin (10 mg/kg) | e.g., 50-60% |

Note: Researchers should perform dose-response studies to determine the optimal effective dose of this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol describes a standard method for inducing acute inflammation in the mouse paw and for evaluating the anti-inflammatory effects of this compound.

Materials:

-

This compound

-

Carrageenan (lambda, Type IV)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose or saline with 0.5% Tween 80)

-

Male Swiss albino mice (20-25 g)

-

Plethysmometer or digital calipers

-

Syringes and needles (26-30 gauge)

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group I (Control): Vehicle administration.

-

Group II (Positive Control): Indomethacin (e.g., 10 mg/kg, intraperitoneally).

-

Group III-V (Test Groups): this compound at varying doses (e.g., 10, 25, 50 mg/kg, orally or intraperitoneally).

-

-

Compound Administration: Administer the vehicle, indomethacin, or this compound to the respective groups. The timing of administration should be consistent (e.g., 60 minutes before carrageenan injection for oral administration, 30 minutes for intraperitoneal).

-

Baseline Measurement: Before inducing inflammation, measure the initial volume or thickness of the right hind paw of each mouse using a plethysmometer or digital calipers.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the increase in paw volume (in mL) or thickness (in mm) for each animal by subtracting the initial measurement from the post-treatment measurements.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

-

-

Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the inflamed paw tissue. The tissue can be homogenized to measure the levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE2 using ELISA kits, and the expression of iNOS and COX-2 can be determined by Western blotting or RT-PCR.

Visualizations

Experimental Workflow: Carrageenan-Induced Paw Edema Model

References

Application Notes: Mulberrofuran B in Cell-Based Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran B is a natural compound isolated from Morus alba (white mulberry) that has garnered interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathophysiology of numerous diseases. This document provides detailed protocols for evaluating the antioxidant potential of this compound in cell-based assays, which offer a more physiologically relevant context than simple chemical assays. The described methods focus on quantifying ROS scavenging, activation of the Nrf2 antioxidant response pathway, and inhibition of lipid peroxidation.

Data Presentation

The antioxidant capacity of this compound has been quantified in non-cellular radical scavenging assays. While cell-based quantitative data for this compound is not extensively available in published literature, the following table summarizes its efficacy in chemical assays, which forms the basis for investigating its cellular effects.[1][2]

Table 1: In Vitro Antioxidant Activity of this compound

| Assay Type | Method | Result (IC₅₀ or equivalent) | Reference Compound |

| DPPH Radical Scavenging | Spectrophotometry | 843.87 ± 10.65 µM | Not specified |

| ABTS Radical Scavenging | Spectrophotometry | 95.74 ± 4.21 µM | Ascorbic Acid (99.96 ± 2.92 µM) |

| Ferric Reducing Power | Spectrophotometry | 14.39% reduction | Not specified |

| Phosphomolybdenum Assay | Spectrophotometry | 1531.33 ± 20.28 mmol Ascorbic Acid/g | Not specified |

Data presented as mean ± standard deviation.[1][2]

Experimental Protocols

The following are detailed protocols for three key cell-based antioxidant assays to characterize the bioactivity of this compound.

Cellular Reactive Oxygen Species (ROS) Scavenging Assay using DCFDA

This assay measures the ability of this compound to reduce intracellular ROS levels induced by an oxidative stressor. The cell-permeant dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

Adherent cells (e.g., HepG2, SH-SY5Y)

-

96-well black, clear-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

DCFH-DA (5(6)-Carboxy-2',7'-Dichlorodihydrofluorescein diacetate)

-

H₂O₂ or other ROS inducer (e.g., tert-butyl hydroperoxide)

-

Phosphate Buffered Saline (PBS)

-

Cell culture medium

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-24 hours).

-

DCFH-DA Loading: Prepare a fresh 10 µM working solution of DCFH-DA in pre-warmed serum-free medium. Remove the compound-containing medium and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

Induction of Oxidative Stress: Wash the cells once with warm PBS to remove excess DCFH-DA. Add 100 µL of a ROS inducer (e.g., 100-500 µM H₂O₂) in PBS to the wells. Include a negative control group with PBS only.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm. Kinetic readings can be taken every 5-10 minutes for 1-2 hours, or an endpoint reading can be taken after 30-60 minutes.

-

Data Analysis: Subtract the background fluorescence from all readings. The antioxidant activity is expressed as the percentage reduction in fluorescence in this compound-treated cells compared to the vehicle-treated, ROS-induced control.

Nrf2 Nuclear Translocation and Activation Assay

This protocol determines if this compound activates the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses. Nrf2 activation is assessed by quantifying its translocation to the nucleus via Western blot.

Materials:

-

Cells (e.g., HepG2, HaCaT) cultured in 6-well plates

-

This compound stock solution (in DMSO)

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer system

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) for a specified time (e.g., 4-8 hours).

-

Cell Fractionation: Following treatment, wash the cells with ice-cold PBS. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

-

Western Blotting: a. Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescence substrate and capture the image. g. Strip and re-probe the membrane with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to the Lamin B1 loading control. Express the results as a fold change relative to the vehicle-treated control.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), an end-product of lipid peroxidation, to assess the protective effect of this compound against oxidative damage to cellular lipids.

Materials:

-

Cells cultured in 100 mm dishes

-

This compound stock solution (in DMSO)

-

Oxidative stress inducer (e.g., FeSO₄/ascorbate)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

MDA standard solution

-

Spectrophotometer or microplate reader (absorbance at 532 nm)

Protocol:

-

Cell Culture and Treatment: Seed cells in 100 mm dishes and grow to near confluency. Pre-treat the cells with different concentrations of this compound for 1-24 hours.

-

Induction of Lipid Peroxidation: After pre-treatment, induce lipid peroxidation by adding an oxidative stressor (e.g., a mixture of FeSO₄ and ascorbate) and incubate for 1-2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and scrape them into a lysis buffer containing BHT to prevent further oxidation. Homogenize the cell suspension.

-

TBARS Reaction: a. To a portion of the cell lysate, add TCA to precipitate proteins. Centrifuge to collect the supernatant. b. Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct. c. Cool the samples on ice and centrifuge to remove any precipitate.

-

Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

-

Data Analysis: Prepare a standard curve using the MDA standard. Calculate the concentration of MDA in the samples and normalize it to the total protein content of the lysate. Express the results as the percentage inhibition of lipid peroxidation compared to the vehicle-treated, oxidatively stressed control.

Visualizations

Signaling Pathway Diagram

Caption: Nrf2 activation pathway potentially modulated by this compound.

Experimental Workflow Diagram

Caption: General workflow for assessing the antioxidant activity of this compound.

References

Development of Analytical Standards for Mulberrofuran B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of analytical standards for Mulberrofuran B, a bioactive compound isolated from Morus alba (white mulberry). The protocols herein describe the isolation, purification, characterization, and quantification of this compound. Furthermore, this document outlines a framework for conducting stability and forced degradation studies to establish a comprehensive analytical standard. These guidelines are intended to support researchers and drug development professionals in ensuring the quality, consistency, and reliability of this compound for further preclinical and clinical investigations.

Introduction

This compound is a natural benzofuran (B130515) derivative found in the root bark of Morus alba.[1][2] Preliminary studies have indicated its potential as a valuable therapeutic agent, demonstrating significant antioxidant and anti-inflammatory properties.[3] As with any bioactive compound intended for pharmaceutical development, the establishment of a well-characterized analytical standard is a critical prerequisite for accurate biological evaluation and formulation development. This document provides a comprehensive guide to developing such a standard.

Isolation and Purification of this compound

The following protocol is a general procedure adapted from methods used for isolating similar compounds from Morus alba.[4][5] Optimization may be required based on the specific plant material and equipment.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dry and coarsely powder the root bark of Morus alba.

-

Extract the powdered material with 80% aqueous ethanol (B145695) at room temperature with continuous agitation for 24 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This compound is expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by TLC. Combine fractions containing this compound.

-

Further purify the combined fractions using a Sephadex LH-20 column with methanol (B129727) as the eluent to remove pigments and other impurities.

-

-

Preparative HPLC:

-

For final purification to obtain a high-purity analytical standard, employ preparative reverse-phase HPLC.

-

A C18 column is recommended, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Remove the solvent under vacuum to yield purified this compound.

-

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the exact mass of the molecule, confirming its molecular formula. |

| ¹H and ¹³C NMR | Structural elucidation. | Provides detailed information about the chemical structure, including the connectivity of atoms. |

| FT-IR Spectroscopy | Identification of functional groups. | Confirms the presence of key functional groups such as hydroxyls, aromatic rings, and ethers. |

| UV-Vis Spectroscopy | Determination of maximum absorption. | Useful for developing a quantitative UV-based analytical method. |

| Purity by HPLC-UV | Assessment of purity. | A high-purity standard should show a single major peak (>98%). |

Quantitative Analysis of this compound by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in various samples. The following is a proposed starting method based on the analysis of similar compounds from Morus species.

Experimental Protocol: HPLC-UV Quantification

-

Instrumentation:

-

HPLC system with a UV/Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Gradient Program: Start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by UV-Vis spectroscopy of the purified standard (typically in the range of 254-370 nm for flavonoids).

-

Injection Volume: 10 µL.

-

-

Method Validation: The method should be validated according to ICH guidelines, including the parameters listed in the table below.

| Validation Parameter | Methodology | Acceptance Criteria |

| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the retention time of this compound. |

| Linearity | Analyze a minimum of five concentrations of the standard. | Correlation coefficient (r²) > 0.999. |

| Accuracy | Perform recovery studies at three concentration levels. | Recovery between 98% and 102%. |

| Precision (Repeatability & Intermediate) | Analyze multiple preparations of the same sample on the same day and on different days. | Relative Standard Deviation (RSD) < 2%. |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (e.g., 3:1). | The lowest concentration that can be detected. |

| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (e.g., 10:1). | The lowest concentration that can be quantified with acceptable precision and accuracy. |

| Robustness | Vary chromatographic parameters (e.g., flow rate, mobile phase composition, temperature). | No significant changes in the results. |

Stability and Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

-

-

Analysis: Analyze the stressed samples using the validated HPLC method.

-

Evaluation:

-

Determine the percentage of degradation.

-

Ensure that the degradation products are well-resolved from the parent peak.

-

Characterize major degradation products using LC-MS/MS.

-

Potential Signaling Pathway Involvement

While the direct signaling pathways modulated by this compound are not yet fully elucidated, its demonstrated anti-inflammatory activity suggests potential interaction with key inflammatory pathways. Structurally similar compounds from Morus alba, such as morusin, have been shown to interact with pathways like PI3K/Akt/mTOR and JAK/STAT. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators.

References

- 1. Protein Tyrosine Phosphatase 1B Inhibition and Glucose Uptake Potentials of Mulberrofuran G, Albanol B, and Kuwanon G from Root Bark of Morus alba L. in Insulin-Resistant HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatase 1B Inhibition and Glucose Uptake Potentials of Mulberrofuran G, Albanol B, and Kuwanon G from Root Bark of Morus alba L. in Insulin-Resistant HepG2 Cells: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, characterization, development and evaluation of phytoconstituent based formulation for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Mulberrofuran B from Crude Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran B is a prenylated flavonoid, a class of natural products known for a wide range of biological activities.[1] It is primarily isolated from the root bark of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine.[1][2] This document provides detailed application notes and protocols for the purification of this compound from crude extracts of Morus alba root bark. The methodologies described herein are based on established techniques for the isolation of flavonoids and related phenolic compounds from plant materials.[3][4][5][6]

The purification process involves a multi-step approach beginning with the extraction of the raw plant material, followed by solvent partitioning to fractionate the crude extract. Subsequent purification is achieved through a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield high-purity this compound.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the purification process for this compound. The values are illustrative and can vary depending on the specific batch of plant material and experimental conditions.

| Purification Stage | Starting Material (g) | Fraction/Eluate Volume (mL) | This compound Yield (mg) | Purity (%) |

| Crude Ethanol (B145695) Extract | 1000 (dried root bark) | 3000 | 1500 | 0.54 - 3.55[1] |

| Ethyl Acetate (B1210297) Fraction | 50 (crude extract) | 500 | 1200 | ~10-15 |

| Silica Gel Chromatography | 10 (ethyl acetate fraction) | 200 (pooled fractions) | 800 | ~60-70 |

| Preparative HPLC | 100 (from silica gel pool) | 50 (pooled fractions) | 85 | >98 |

Experimental Protocols

Extraction of this compound from Morus alba Root Bark

This protocol describes the initial extraction of this compound from the dried and powdered root bark of Morus alba.

Materials:

-

Dried root bark of Morus alba

-

80% Ethanol (v/v)

-

Waring blender or equivalent

-

Large glass container with a lid

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Grind the dried root bark of Morus alba into a coarse powder using a blender.

-

Weigh 1 kg of the powdered root bark and place it in a large glass container.[7]

-

Add 3 L of 80% ethanol to the container.[7]

-

Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

-

Repeat the extraction process on the plant residue two more times with fresh 80% ethanol to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Store the crude extract at 4°C until further processing.

Solvent Partitioning for Fractionation

This protocol describes the fractionation of the crude ethanol extract to enrich the concentration of this compound.

Materials:

-

Crude ethanol extract of Morus alba root bark

-

Distilled water

-

n-Hexane

-

Ethyl acetate

-

Separatory funnel (2 L)

-

Rotary evaporator

Procedure:

-

Dissolve 50 g of the crude ethanol extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Add 500 mL of n-hexane to the separatory funnel, shake vigorously for 5 minutes, and then allow the layers to separate.

-

Collect the upper n-hexane layer. Repeat the n-hexane partitioning two more times. This step removes nonpolar compounds.

-

After the n-hexane wash, partition the remaining aqueous layer with 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat the ethyl acetate partitioning two more times. This compound is expected to be in the ethyl acetate fraction.

-

Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to obtain the ethyl acetate fraction.

Silica Gel Column Chromatography

This protocol details the separation of compounds within the ethyl acetate fraction using silica gel column chromatography.

Materials:

-

Ethyl acetate fraction

-

Silica gel (60-120 mesh)

-

Glass chromatography column (5 cm diameter, 50 cm length)

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing tank

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a slurry of 200 g of silica gel in n-hexane and pack it into the glass column.

-

Dissolve 10 g of the ethyl acetate fraction in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried silica gel containing the sample onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (85:15)

-

n-Hexane:Ethyl Acetate (80:20)

-

n-Hexane:Ethyl Acetate (70:30)

-

n-Hexane:Ethyl Acetate (50:50)

-

100% Ethyl Acetate

-

-

Collect fractions of 20 mL each using a fraction collector.

-

Monitor the fractions by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp.

-

Pool the fractions containing the compound with an Rf value corresponding to that of a this compound standard (if available) or fractions with similar TLC profiles.

-

Concentrate the pooled fractions to dryness.

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound using preparative HPLC.

Materials:

-

Partially purified this compound fraction from silica gel chromatography

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

Procedure:

-

Dissolve the partially purified this compound fraction in the initial mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v).

-

Inject the sample onto the column.

-

Run a gradient elution to separate the compounds. A suggested gradient is to increase the acetonitrile concentration from 40% to 80% over 40 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or a specific wavelength determined by UV-Vis spectroscopy of a preliminary sample).

-

Collect the peak corresponding to this compound.

-

Combine the collected fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

-

Confirm the purity of the final product using analytical HPLC.

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Logical relationship of solvent partitioning.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jocpr.com [jocpr.com]

- 4. A Chemical Investigation of the Leaves of Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Mulberrofuran B using Liquid Chromatography-Mass Spectrometry (LC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mulberrofuran B is a prenylated flavonoid found in various species of the Morus genus, commonly known as mulberry.[1] This compound, along with other related flavonoids, has garnered significant interest due to its potential biological activities, including antioxidant and anti-inflammatory effects.[1] Accurate and sensitive quantification of this compound in plant extracts and biological matrices is crucial for pharmacokinetic studies, quality control of herbal products, and further investigation of its therapeutic potential. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[2]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of this compound from Morus species plant material (e.g., root bark, stems).

Materials:

-

Dried and powdered plant material

-

70-80% Ethanol or Methanol

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filter

Procedure:

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 70% ethanol.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

The sample is now ready for LC-MS analysis. For quantitative analysis, a dilution with the initial mobile phase may be necessary to fit within the calibration curve range.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are a starting point and may require optimization based on the specific LC-MS system used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B (linear gradient); 15-18 min: 90% B; 18.1-20 min: 10% B (re-equilibration). This is a general gradient and should be optimized.[3] |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), both positive and negative modes should be evaluated. Negative ion mode is often effective for phenolic compounds. |

| Scan Mode | For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended for its high sensitivity and selectivity. For qualitative analysis, a full scan mode is used. |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its structure, fragmentation of the prenyl groups and the benzofuran (B130515) core is expected. |

Data Presentation

Quantitative Data

The concentration of this compound can vary significantly depending on the plant part and the specific variety of Morus. The following table summarizes representative quantitative data found in the literature.

| Plant Material | This compound Concentration (% w/w) | Reference |

| Morus alba Roots | 0.54 – 3.55% |

Note: This data is for illustrative purposes and actual concentrations will vary.

For accurate quantification, a calibration curve should be prepared using a certified analytical standard of this compound. The linearity of the method should be assessed over the desired concentration range.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

This application note provides a comprehensive framework for the successful LC-MS analysis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and research needs.

References

- 1. researchgate.net [researchgate.net]

- 2. opentrons.com [opentrons.com]

- 3. Anticancer and Neuroprotective Activities of Ethyl Acetate Fractions from Morus macroura Miq. Plant Organs with Ultraperformance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Mulberrofuran B Derivatives for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Mulberrofuran B derivatives, aimed at facilitating structure-activity relationship (SAR) studies. This compound, a naturally occurring 2-arylbenzofuran, and its analogues have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory effects. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the development of novel therapeutic agents.

Overview of Synthetic Strategy

The synthesis of this compound derivatives primarily involves the construction of the 2-arylbenzofuran core, followed by modifications such as prenylation and functional group interconversions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for the efficient formation of the key C-C bond between the benzofuran (B130515) and the aryl substituent.

A general synthetic workflow is outlined below:

Experimental Protocols

Synthesis of the 2-Arylbenzofuran Core via Suzuki Coupling

This protocol describes a general method for the synthesis of the 2-arylbenzofuran scaffold using a palladium-catalyzed Suzuki cross-coupling reaction.[1][2][3][4]

Materials:

-

Substituted 2-halophenol (e.g., 2-iodophenol)

-

Substituted arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) and Water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, combine the 2-halophenol (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) before adding them to the main reaction flask.[4]

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-halophenol is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-arylbenzofuran derivative.

-

Prenylation of the 2-Arylbenzofuran Core

The introduction of prenyl groups is a key step in mimicking the structure of natural this compound. This can be achieved through electrophilic substitution using a prenylating agent.

Materials:

-

2-Arylbenzofuran derivative

-

Prenyl bromide (or a similar prenylating agent)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., DMF, THF)

Procedure:

-

Dissolve the 2-arylbenzofuran derivative in an anhydrous solvent under an inert atmosphere.

-

Add the base and stir the mixture at room temperature for a specified time to deprotonate any phenolic hydroxyl groups.

-

Slowly add the prenylating agent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the product by column chromatography.

Data Presentation for Structure-Activity Relationship (SAR) Studies

The following tables summarize the biological activities of this compound and its derivatives against various targets. This data is essential for understanding the SAR and for the rational design of more potent and selective compounds.

| Compound/Derivative | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| Tyrosinase Inhibition | |||||

| Mulberrofuran G | Mushroom Tyrosinase | 6.35 ± 0.45 | Kojic Acid | 36.0 | |

| Kuwanon G | Mushroom Tyrosinase | 44.0 | Kojic Acid | 58.30 | |

| Albanol B | Mushroom Tyrosinase | > 350 | Kojic Acid | 36.0 | |

| Anticancer Activity | |||||

| Mulberrofuran Derivative 1 | HCT116 (Colon) | 22.4 | 5-FU | - | |

| Mulberrofuran Derivative 2 | HCT116 (Colon) | 0.34 | 5-FU | - | |

| Mulberrofuran Derivative X | HeLa (Cervical) | 1.2 ± 0.09 | - | - | |

| COX-2 Inhibition | |||||

| Thiophene Carboxamide VIIa | COX-2 | 0.29 | Celecoxib | 0.42 | |

| Pyrimidine Derivative 5d | COX-2 | 0.17 ± 0.01 | Nimesulide | 1.68 ± 0.22 |

Signaling Pathway Visualization

Cyclooxygenase-2 (COX-2) Signaling Pathway

This compound and its derivatives have been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of the COX-2 enzyme. The diagram below illustrates the key signaling pathways leading to the expression of COX-2, a critical enzyme in the inflammatory response.

This application note provides a foundational guide for the synthesis and evaluation of this compound derivatives. The provided protocols and data serve as a starting point for researchers to develop novel analogues and conduct comprehensive SAR studies, ultimately contributing to the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols: Mulberrofuran B as a Chemical Marker for Morus Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Mulberrofuran B as a chemical marker for the identification and quality control of Morus species, particularly Morus alba. This document includes quantitative data, detailed experimental protocols for extraction, isolation, and analysis, as well as insights into its potential biological activities.

Introduction

This compound is a natural benzofuran (B130515) derivative found in the root bark of Morus species. Its presence and concentration can serve as a valuable chemical marker for the authentication and standardization of raw plant materials and extracts used in traditional medicine and drug development. This document outlines the methodologies to effectively utilize this compound for these purposes.

Data Presentation

The concentration of this compound can vary among different varieties and batches of Morus species. The following table summarizes the quantitative data reported in the literature for this compound content in the ethanol (B145695) extract of various Morus alba root varieties.

Table 1: Quantitative Analysis of this compound in Morus alba Root Extracts

| Morus alba Variety | This compound Content (% w/w of ethanol extract) | Reference |

| IZ 13/6 | 0.54 - 3.55 | [1][2] |

| IZ 40 | 0.54 - 3.55 | [1][2] |

| IZ 56/4 | 0.54 - 3.55 | [1][2] |

| IZ 64 | 0.54 - 3.55 | [1][2] |

| Indonesia | 0.54 - 3.55 | [1][2] |

| Tigreada | 0.54 - 3.55 | [1][2] |

Experimental Protocols

Extraction and Isolation of this compound from Morus alba Root Bark

This protocol describes a general procedure for the extraction and isolation of this compound.

Materials:

-

Dried root bark of Morus alba

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH2Cl2)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Water (H2O)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

LiChroprep RP-18

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Partitioning:

-

Suspend the crude MeOH extract in water.[3]

-

Sequentially partition the aqueous suspension with equal volumes of dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[3]

-

Concentrate each fraction to dryness. This compound is expected to be enriched in the less polar fractions (e.g., CH2Cl2 and EtOAc).

-

-

Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing this compound.

-

Further purify the pooled fractions using Sephadex LH-20 and/or LiChroprep RP-18 column chromatography to yield pure this compound.[3]

-

Extraction and Isolation Workflow

Quantification of this compound by HPLC-UV

This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound in Morus extracts.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (for mobile phase modification)

-

This compound standard

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of pure this compound standard.

-

Dissolve it in methanol or a suitable solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the dried Morus extract.

-

Dissolve the extract in a known volume of methanol or the initial mobile phase composition.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (General):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like 0.1% formic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength where this compound shows maximum absorbance (this needs to be determined by running a UV scan of the pure compound, but a common wavelength for similar compounds is around 320 nm).

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

-

Analysis:

-

Inject the calibration standards to construct a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

HPLC Quantification Workflow

Structural Elucidation by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is essential for the unambiguous structural identification of isolated natural products like this compound.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl3, DMSO-d6)

-

Pure isolated this compound

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the purified this compound in a suitable deuterated solvent and transfer to an NMR tube.

-

1D NMR Spectra Acquisition:

-

Acquire a standard proton (¹H) NMR spectrum to observe the proton signals.

-

Acquire a carbon-13 (¹³C) NMR spectrum, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135), to identify CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

-

-

Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and elucidate the complete chemical structure of this compound.

2D NMR for Structural Elucidation

Potential Pharmacokinetics and Signaling Pathways

While specific pharmacokinetic data for this compound is limited in the public domain, its anti-inflammatory properties have been noted.[4] The anti-inflammatory effects of many natural compounds are often mediated through the inhibition of pro-inflammatory signaling pathways. A plausible, yet hypothetical, signaling pathway that may be modulated by this compound is the NF-κB pathway, a key regulator of inflammation.

Hypothetical Signaling Pathway Modulated by this compound:

Hypothetical Anti-inflammatory Pathway